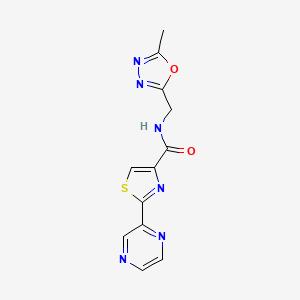
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as MOT, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. The compound has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation. It has also been shown to modulate the activity of certain transcription factors, which play a key role in gene expression.
Biochemical and Physiological Effects
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. The compound has also been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is its broad range of biological activities, which makes it a versatile tool for scientific research. The compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is its potential toxicity, which requires careful handling and use in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide. One area of research could focus on the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another area of research could focus on the identification of the specific enzymes and signaling pathways targeted by N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, which could provide insights into its mechanism of action. Additionally, the potential applications of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide in the development of new antibiotics and anti-inflammatory agents could be further explored.
Métodos De Síntesis
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves the condensation of 2-amino-5-methyl-1,3,4-oxadiazole with 2-acetylpyrazine followed by the reaction with thiosemicarbazide. The resulting compound is then subjected to a series of chemical reactions to yield N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-7-17-18-10(20-7)5-15-11(19)9-6-21-12(16-9)8-4-13-2-3-14-8/h2-4,6H,5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNKMOHRNCKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride](/img/structure/B2625664.png)
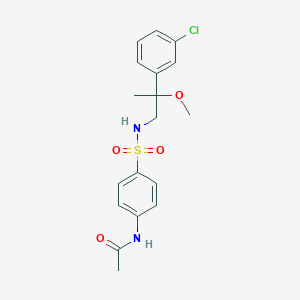
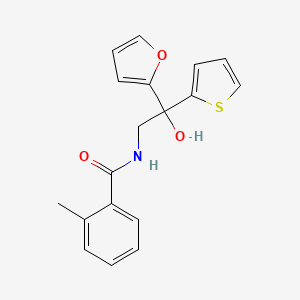
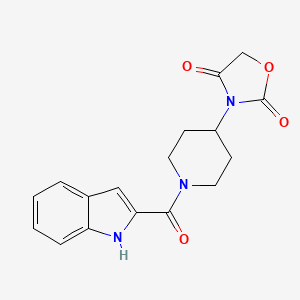

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

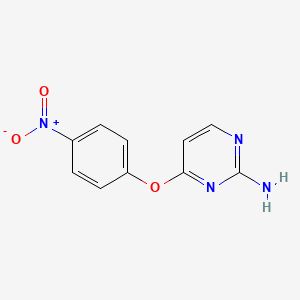
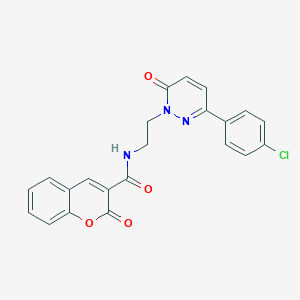
![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)
![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)
![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)
